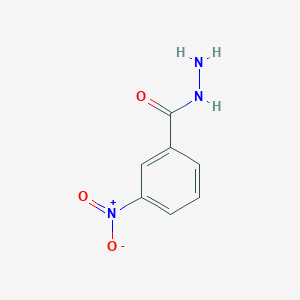

3-Nitrobenzhydrazide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123864. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-9-7(11)5-2-1-3-6(4-5)10(12)13/h1-4H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEWXLVDAVTOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060690 | |

| Record name | Benzoic acid, 3-nitro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-94-0 | |

| Record name | 3-Nitrobenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-nitro-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-nitro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Nitrobenzhydrazide chemical properties and structure

An In-Depth Technical Guide to 3-Nitrobenzhydrazide: Properties, Synthesis, and Applications

Introduction

This compound is a versatile organic compound characterized by a benzoyl moiety substituted with a nitro group at the meta-position and a hydrazide functional group. This unique combination of functionalities makes it a valuable building block in synthetic organic chemistry and a compound of interest in medicinal chemistry and analytical sciences. Its reactivity is governed by the interplay between the electron-withdrawing nature of the nitro group and the nucleophilic character of the hydrazide moiety. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications for researchers and drug development professionals.

Core Chemical Identifiers and Properties

This compound is typically a cream or white to light yellow crystalline powder.[1][2] Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-nitrobenzohydrazide | [3] |

| Synonyms | m-Nitrobenzhydrazide, 3-Nitrobenzoylhydrazine | [3][4] |

| CAS Number | 618-94-0 | [1][2][3] |

| Molecular Formula | C₇H₇N₃O₃ | [1][3] |

| Molecular Weight | 181.15 g/mol | [1][3] |

| Melting Point | 149.5-155.5 °C | [1][2][5] |

| Appearance | Cream to light yellow crystals or powder | [1][2] |

| pKa | 11.45 ± 0.10 (Predicted) | [2][6] |

| Storage | Room temperature, in a dark, inert atmosphere | [2] |

Molecular Structure and Spectroscopic Profile

The structure of this compound features a benzene ring with a hydrazide group (-CONHNH₂) and a nitro group (-NO₂) at positions 1 and 3, respectively. This arrangement is critical to its chemical behavior.

Caption: 2D structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum is a key tool for identifying this compound.[4] Characteristic absorption bands include:

-

N-H Stretching: Two distinct bands are typically observed in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group.

-

C=O Stretching: A strong absorption band for the amide carbonyl group appears around 1650-1680 cm⁻¹.

-

N-O Stretching: Strong, characteristic bands for the nitro group are found at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-H Aromatic Stretching: Peaks are observed just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the proton environment.[3][7] In a typical deuterated solvent like DMSO-d₆:

-

Amide and Amine Protons (-CONHNH₂): These protons appear as broad singlets, often downfield, due to hydrogen bonding and exchange. Their chemical shifts can be highly variable.

-

Aromatic Protons: The four protons on the benzene ring appear in the aromatic region (7.5-8.8 ppm). The proton at C2 (between the two electron-withdrawing groups) is expected to be the most deshielded and appear furthest downfield. The protons at C4, C5, and C6 will show characteristic splitting patterns (triplet, doublet of doublets) based on their coupling.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[3] The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 181.[4] Fragmentation patterns often involve the loss of the hydrazino group (-NHNH₂) or the nitro group (-NO₂).

Synthesis and Reactivity

The most common and straightforward synthesis of this compound involves the reaction of a 3-nitrobenzoic acid ester (e.g., methyl 3-nitrobenzoate) with hydrazine hydrate.

Caption: General workflow for the synthesis of this compound.

The reactivity of this compound is dictated by its functional groups:

-

Hydrazide Group: The terminal -NH₂ is nucleophilic and readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its use as a derivatizing agent.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be reduced to an amino group, opening pathways to other derivatives like 3-aminobenzhydrazide.

Applications in Research and Drug Development

Synthetic Intermediate

This compound is a precursor for synthesizing a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. Many of these derivatives have been investigated for potential pharmacological activities.

Antimicrobial Activity

The compound itself has demonstrated inhibitory effects against various bacteria, yeasts, and fungi.[8] It is believed to function by altering the permeability of bacterial membranes and inhibiting essential enzyme synthesis in fungi.[8] This makes it a lead compound for the development of novel antimicrobial agents.

Derivatizing Agent for LC-MS Analysis

A significant application for this compound is in bioanalytical chemistry. It is used as a derivatizing agent to enhance the detection of carboxylic acids, particularly those in metabolic pathways like the tricarboxylic acid (TCA) cycle, using liquid chromatography-mass spectrometry (LC-MS).[9] The hydrazide group reacts with the carboxyl group, attaching the nitrobenzoyl moiety to the analyte. This derivatization improves chromatographic retention and significantly boosts ionization efficiency and sensitivity in the mass spectrometer, allowing for detection limits in the picomolar range.[9]

Caption: Workflow for carboxylic acid derivatization using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

-

Rationale: This protocol utilizes the standard nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the more stable hydrazide. Ethanol serves as a suitable solvent for both reactants.

-

Methodology:

-

Combine methyl 3-nitrobenzoate (1 equivalent) and ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (N₂H₄·H₂O, ~2-3 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound as a crystalline solid.

-

Validation: Confirm product identity and purity by measuring the melting point and acquiring IR and NMR spectra, comparing them to reference data.

-

Protocol 2: Characterization by FT-IR (KBr Pellet Method)

-

Rationale: The KBr pellet method is a common technique for acquiring IR spectra of solid samples. The potassium bromide is transparent to infrared radiation and acts as a matrix to hold the sample.

-

Methodology:

-

Thoroughly grind 1-2 mg of dry this compound with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum with an empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Validation: The resulting spectrum should display the characteristic peaks for N-H, C=O, and N-O stretches as described in Section 2.1.[3]

-

Safety and Handling

This compound is classified as hazardous.[3][10]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][8]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from heat and sources of ignition.

-

First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

-

References

-

PubChem. (n.d.). 3-Nitrobenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98% (T), 25 grams. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 618-94-0. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 618-94-0). Retrieved from [Link]

-

ChemBK. (n.d.). 3-nitrobenzohydrazide. Retrieved from [Link]

-

Wolrab, D., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1695, 463943. Retrieved from [Link]

Sources

- 1. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. chembk.com [chembk.com]

- 7. This compound(618-94-0) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | 618-94-0 | FN71388 | Biosynth [biosynth.com]

- 9. Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Introduction: The Significance of 3-Nitrobenzhydrazide in Synthetic Chemistry

An In-depth Technical Guide to the Synthesis of 3-Nitrobenzhydrazide from Methyl 3-Nitrobenzoate

This compound is a valuable chemical intermediate, serving as a versatile scaffold in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive hydrazide moiety and an electron-withdrawing nitro group on a benzene ring, makes it a key building block for developing novel therapeutic agents. Nitro-containing compounds have been extensively investigated for their broad spectrum of biological activities, including antibacterial, antitumoral, and antiparasitic properties[1][2]. The hydrazide functional group is also a cornerstone in medicinal chemistry, known for forming stable complexes and participating in reactions like the formation of hydrazones, which are prevalent in many drug candidates.

This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound, beginning with its direct precursor, methyl 3-nitrobenzoate. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed, field-proven experimental protocols, and outline the necessary safety precautions and characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this important compound.

Synthetic Pathway Overview

The synthesis is a straightforward yet powerful two-step process, starting from the common reagent methyl benzoate:

-

Step 1: Electrophilic Aromatic Substitution. Nitration of methyl benzoate to regioselectively produce methyl 3-nitrobenzoate.

-

Step 2: Nucleophilic Acyl Substitution. Hydrazinolysis of methyl 3-nitrobenzoate using hydrazine hydrate to yield the final product, this compound.

This guide will focus primarily on the second step, the conversion of the ester to the hydrazide, which is the core of the specified topic.

Part I: Synthesis of this compound via Hydrazinolysis

The conversion of methyl 3-nitrobenzoate to this compound is achieved through a nucleophilic acyl substitution reaction with hydrazine. This process, known as hydrazinolysis, is a standard and efficient method for converting esters into hydrazides.

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine at the electrophilic carbonyl carbon of the ester. Hydrazine (N₂H₄) is a potent nucleophile due to the "alpha effect"—the presence of adjacent atoms with lone pairs enhances nucleophilicity.

The mechanism can be described as follows:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the carbonyl carbon of methyl 3-nitrobenzoate.

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the attacking nitrogen.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the methoxy group, making it a better leaving group (methanol).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methanol as a leaving group, yielding the final this compound product.

Caption: Mechanism of this compound Formation.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the hydrazinolysis of aromatic esters[3].

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass / Volume | Notes |

| Methyl 3-nitrobenzoate | 181.15 | 1.0 eq | (e.g., 18.1 g) | Starting material |

| Hydrazine Hydrate (85%) | 50.06 (for N₂H₄·H₂O) | 2.0 eq | (e.g., 11.8 g / ~11.5 mL) | Highly Toxic & Corrosive [4] |

| Ethanol or Methanol | - | - | (e.g., 150 mL) | Reaction Solvent |

| Water | - | - | For recrystallization | Deionized |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 3-nitrobenzoate (1.0 eq) and the solvent (e.g., methanol or ethanol). Stir the mixture until the solid is fully dissolved.

-

Addition of Hydrazine Hydrate: While stirring, carefully add 85% hydrazine hydrate (2.0 eq) to the flask. CAUTION: This step must be performed in a well-ventilated fume hood as hydrazine is toxic and corrosive[5][6].

-

Reflux: Heat the reaction mixture to reflux and maintain it for approximately 90-120 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product, this compound, is typically less soluble in the alcohol solvent upon cooling and will precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (the same alcohol used for the reaction) to remove any soluble impurities.

-

Purification (Recrystallization): Transfer the crude product to a beaker and recrystallize from hot water or an ethanol-water mixture to yield pure this compound[3]. Dissolve the solid in a minimum amount of boiling solvent, then allow it to cool slowly to form high-purity crystals.

-

Drying: Filter the purified crystals and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.

Caption: General Laboratory Workflow for Synthesis.

Characterization of this compound

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential.

-

Melting Point: Pure this compound has a reported melting point in the range of 153-155.5 °C[3][7]. A sharp melting point within this range is a strong indicator of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks corresponding to the functional groups present:

-

N-H stretching: Two bands around 3200-3400 cm⁻¹ (from the -NHNH₂ group).

-

C=O stretching (Amide I): A strong absorption around 1640-1680 cm⁻¹.

-

N-O stretching (Nitro group): Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the aromatic ring will appear in the downfield region (δ 7.5-8.5 ppm). The N-H protons of the hydrazide group will appear as broad singlets, with their chemical shift being concentration and solvent dependent.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~165 ppm) and the six aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

-

Part II: Critical Safety Considerations

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure present significant hazards that must be managed appropriately.

Handling Hydrazine Hydrate

Hydrazine and its hydrate are classified as highly toxic, corrosive, and suspected carcinogens[5].

-

Engineering Controls: All manipulations involving hydrazine hydrate must be conducted inside a certified chemical fume hood to prevent inhalation of its toxic and flammable vapors[4][5].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat at all times[5].

-

Spill and Waste: In case of a spill, absorb it with an inert material like sand or vermiculite and dispose of it as hazardous waste. Do not allow hydrazine to enter drains[4][8]. All hydrazine-containing waste must be collected in a properly labeled, sealed container for hazardous waste disposal[5].

Handling Concentrated Acids (for Precursor Synthesis)

The synthesis of the precursor, methyl 3-nitrobenzoate, involves the use of concentrated sulfuric and nitric acids.

-

Corrosivity: Both acids are extremely corrosive and can cause severe skin and eye burns[9][10]. Always wear appropriate PPE.

-

Mixing: When preparing the nitrating mixture, always add the acid slowly and with cooling to control the exothermic reaction[10][11].

Conclusion and Outlook

The synthesis of this compound from methyl 3-nitrobenzoate via hydrazinolysis is a reliable and efficient method for producing a valuable chemical intermediate. The procedure, while straightforward, demands careful attention to reaction conditions and strict adherence to safety protocols, particularly concerning the handling of hydrazine hydrate. Proper characterization of the final product is crucial to ensure its purity for subsequent applications. As a versatile building block, this compound continues to be a compound of interest for researchers in medicinal chemistry and materials science, providing a gateway to the development of novel molecules with diverse biological activities.

References

-

Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]

-

Chemical Properties of this compound (CAS 618-94-0). Cheméo. [Link]

-

Synthesis of m-nitrobenzhydrazide. PrepChem.com. [Link]

-

Nitration of methyl benzoate | Resource. RSC Education - The Royal Society of Chemistry. [Link]

-

3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498. PubChem, National Library of Medicine. [Link]

-

This compound (C7H7N3O3). PubChemLite. [Link]

-

This compound | Zyntex. Zyntex. [Link]

-

Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

-

Preparation of methyl 3-nitrobenzoate. Royal Society of Chemistry. [Link]

-

NITRATION OF METHYL BENZOATE. University of Colorado Boulder. [Link]

-

An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Truman State University. [Link]

-

METHYL m-NITROBENZOATE. Organic Syntheses. [Link]

-

Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

-

Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]

-

Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. [Link]

-

3-nitrobenzohydrazide. ChemBK. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

-

Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information (NCBI). [Link]

Sources

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. 3-nitrobenzohydrazide [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 10. savemyexams.com [savemyexams.com]

- 11. southalabama.edu [southalabama.edu]

An In-depth Technical Guide to 3-Nitrobenzhydrazide: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

3-Nitrobenzhydrazide is a pivotal chemical intermediate, distinguished by its benzohydrazide core functionalized with a nitro group at the meta position. This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in organic synthesis and medicinal chemistry. We will delve into its fundamental molecular properties, detail a robust synthesis protocol with mechanistic insights, outline methods for its spectroscopic characterization, explore its reactivity and applications as a scaffold in drug development, and provide essential safety and handling protocols. The central focus is to equip scientists with the practical and theoretical knowledge required to effectively utilize this versatile compound in their research endeavors.

Core Molecular Properties

At its foundation, this compound is defined by its specific molecular structure, which dictates its chemical behavior and physical properties.

These fundamental identifiers are critical for accurate sourcing, regulatory compliance, and computational modeling.

Physicochemical Characteristics

The physical properties of this compound are essential for its handling, purification, and use in reactions. The compound is typically a white to light yellow crystalline powder.[3][5]

| Property | Value | Source(s) |

| Melting Point | 153-154 °C | [3][5][7] |

| Density | 1.406 g/cm³ | [3][5][7] |

| pKa (Predicted) | 11.45 ± 0.10 | [3][5] |

| XLogP3 | 0.2 | [1] |

| Form | Powder to crystal | [3][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved via the esterification of 3-nitrobenzoic acid followed by hydrazinolysis. This two-step process is reliable and scalable for laboratory settings.

Experimental Protocol

-

Step 1: Esterification of 3-Nitrobenzoic Acid

-

Combine 1 mole of 3-nitrobenzoic acid with 5 moles of methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Bubble dry hydrogen chloride (HCl) gas through the mixture while refluxing and stirring for 3 hours. The HCl acts as an acid catalyst for the Fischer esterification, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

-

Cool the reaction mixture to room temperature. A precipitate of methyl 3-nitrobenzoate will form.

-

Filter the crude product.

-

-

Step 2: Hydrazinolysis of Methyl 3-Nitrobenzoate

-

Dissolve the crude methyl 3-nitrobenzoate in hot methanol.

-

Add 2 moles of 85% hydrazine hydrate to the solution while stirring and refluxing.[8] The highly nucleophilic hydrazine attacks the ester carbonyl, leading to the displacement of the methoxy group and formation of the stable hydrazide.

-

Continue refluxing for 90 minutes to ensure the reaction goes to completion.[8]

-

Allow the mixture to cool. The this compound product will precipitate out of the solution.

-

-

Step 3: Purification

-

Filter the solid product from the cooled reaction mixture.

-

Recrystallize the crude solid from hot water to yield pure this compound.[8] This step is crucial for removing unreacted starting materials and by-products, relying on the differential solubility of the desired compound and impurities at different temperatures. The final product should have a melting point of 155-155.5°C.[8]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic methods is employed. The data provides a unique "fingerprint" for the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. Look for characteristic absorption bands:

-

N-H stretching: Two distinct bands around 3200-3400 cm⁻¹ corresponding to the -NH₂ group.

-

C=O (Amide I) stretching: A strong absorption band around 1650 cm⁻¹.

-

N-O (Nitro) asymmetric & symmetric stretching: Strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. NIST provides reference IR spectral data for this compound.[9]

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides information on the electronic environment of protons. For this compound in a solvent like DMSO-d₆, the expected signals are:

-

Aromatic Protons: A complex multiplet pattern between 7.5 and 8.5 ppm, characteristic of a meta-substituted benzene ring.

-

Amine (-NH₂) Protons: A broad singlet that can be exchanged with D₂O, typically downfield.

-

Amide (-NH-) Proton: A distinct singlet, also exchangeable and typically the most downfield signal. Spectral data for this compound is available for reference.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electron ionization (EI-MS), a molecular ion peak ([M]⁺) would be observed at m/z = 181.[1]

Reactivity and Applications in Medicinal Chemistry

Hydrazides are highly versatile functional groups that serve as powerful tools in medicinal chemistry.[11] this compound is primarily used as a building block for constructing more complex heterocyclic systems, many of which exhibit significant biological activity.[12][13]

The hydrazide moiety can act as a potent nucleophile, readily reacting with electrophiles. A common application is its condensation with aldehydes or ketones to form Schiff bases (hydrazones) or its use in synthesizing five-membered heterocycles like 1,3,4-oxadiazoles. These scaffolds are prevalent in compounds with antimicrobial, anticancer, and anti-inflammatory properties.[12]

Gateway to Bioactive Scaffolds

Caption: Reaction pathways for this compound in drug discovery.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this compound. The compound is classified as hazardous under the Globally Harmonized System (GHS).

GHS Hazard Classification

| Hazard Code | Statement | Class |

| H315 | Causes skin irritation | Skin Irritant, Category 2[1][14][15] |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2[1][14][15] |

| H335 | May cause respiratory irritation | STOT SE, Category 3[1][15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][16]

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166.[14]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[14][16][17]

-

Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][14]

-

Keep in an inert atmosphere and away from sources of ignition.[5][14]

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable precursor for the synthesis of a wide range of biologically active molecules. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for researchers in drug development and organic chemistry. A thorough understanding of its characteristics and adherence to strict safety protocols will enable scientists to harness its full potential in advancing therapeutic research.

References

-

3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 . PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Properties of this compound (CAS 618-94-0) . Cheméo. [Link]

-

3-nitrobenzohydrazide . ChemBK. [Link]

-

This compound . NIST WebBook. [Link]

-

SAFETY DATA SHEET - 4-Nitrobenzhydrazide . Fisher Scientific. [Link]

-

Synthesis of m-nitrobenzhydrazide . PrepChem.com. [Link]

-

This compound (C7H7N3O3) . PubChemLite. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . National Institutes of Health (NIH). [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives . Der Pharma Chemica. [Link]

-

Benzoic acid, 4-nitro-, hydrazide | C7H7N3O3 | CID 3693744 . PubChem, National Center for Biotechnology Information. [Link]

-

Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity . ResearchGate. [Link]

Sources

- 1. 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 618-94-0 | FN71388 | Biosynth [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound (CAS 618-94-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 618-94-0 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound(618-94-0) 1H NMR spectrum [chemicalbook.com]

- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. Benzoic acid, 4-nitro-, hydrazide | C7H7N3O3 | CID 3693744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.fi [fishersci.fi]

Navigating the Solubility Landscape of 3-Nitrobenzhydrazide: A Technical Guide for Researchers

Abstract

This in-depth technical guide addresses the critical physicochemical parameter of solubility for the compound 3-nitrobenzhydrazide in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining its solubility. By leveraging established principles of chemical interactions and providing detailed, field-proven experimental protocols, this guide empowers researchers to generate reliable, in-house solubility data essential for applications ranging from synthetic reaction optimization to formulation development.

Introduction: The Significance of this compound and the Imperative of Solubility Data

This compound (C₇H₇N₃O₃, CAS No: 618-94-0) is a versatile chemical intermediate increasingly utilized in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a nitro-substituted aromatic ring and a hydrazide functional group, makes it a valuable scaffold for the synthesis of novel bioactive molecules, including potential antimicrobial and anticancer agents.[1][4] The successful application of this compound in these fields is fundamentally dependent on a thorough understanding of its physicochemical properties, with solubility being paramount.

Solubility data governs crucial aspects of its application:

-

Reaction Kinetics and Purity: The choice of solvent is critical for achieving optimal reaction rates, yields, and purity of derivatives.[5]

-

Crystallization and Purification: Knowledge of solubility in various solvents is essential for developing effective recrystallization and purification strategies.

-

Pharmaceutical Formulation: For any potential therapeutic application, solubility in various excipients and delivery systems is a key determinant of bioavailability and shelf-life.[6]

-

Analytical Method Development: Understanding the compound's behavior in common analytical solvents is necessary for creating accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC).[4][7]

This guide will provide a theoretical framework for predicting the solubility of this compound and, more importantly, will detail the experimental methodologies required to obtain precise and reliable solubility data.

Theoretical Assessment of this compound Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility.[5] The molecular structure of this compound, possessing both polar and non-polar characteristics, suggests a varied solubility profile across different organic solvents.

-

Polar Functional Groups: The presence of the nitro group (-NO₂), the amide group (-C(=O)NH-), and the amino group (-NH₂) of the hydrazide moiety imparts significant polarity and the capacity for hydrogen bonding.

-

Non-polar Feature: The benzene ring constitutes the non-polar segment of the molecule.

Based on these structural features, a qualitative prediction of solubility in common organic solvents can be made:

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the polar functional groups of this compound. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High to Moderate | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, facilitating the dissolution of polar molecules like this compound. DMF and DMSO are often considered "universal solvents" for their ability to dissolve a wide range of compounds.[8][9] |

| Moderately Polar | Ethyl Acetate | Moderate | Ethyl acetate has a moderate polarity and can engage in dipole-dipole interactions, but lacks the strong hydrogen bonding capabilities of protic solvents. |

| Non-polar Aprotic | Dichloromethane (DCM) | Low to Moderate | While possessing a dipole moment, DCM is a relatively weak hydrogen bond acceptor. Its ability to dissolve this compound is likely to be limited. |

| Non-polar | Toluene, Hexane, Cyclohexane | Very Low | The non-polar nature of these solvents makes them poor candidates for dissolving the highly polar this compound. |

Note: This table presents a theoretical estimation. Experimental verification is crucial for obtaining accurate quantitative data.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[5][10][11] This technique is reliable and widely adopted in the pharmaceutical industry. The workflow involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound in the supernatant.

General Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a robust methodology for determining the solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully separate the supernatant (the clear, saturated solution) from the solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the undissolved solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible filter to remove any solid particles.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear supernatant with the same organic solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Analytical Quantification: HPLC and UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis spectrophotometry for quantification will depend on the available instrumentation and the required specificity.

A. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and accurate method for determining concentration.[1][4][13][14]

Protocol for HPLC Quantification:

-

Method Development: Develop a suitable HPLC method for this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength. The detection wavelength should correspond to a high absorbance for this compound.

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Sample Analysis:

-

Inject the diluted supernatant sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the organic solvent.

-

B. Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method, but it is less specific than HPLC.[6][15][16][17] It is suitable if this compound is the only component in the solution that absorbs at the chosen wavelength.

Protocol for UV-Vis Quantification:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen organic solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law). The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted supernatant sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Example of Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Hexane | [Experimental Value] | [Calculated Value] |

Conclusion: A Pathway to a Comprehensive Understanding

While a comprehensive public database for the solubility of this compound in organic solvents is yet to be established, this guide provides the necessary theoretical framework and practical, step-by-step methodologies for researchers to confidently and accurately determine this critical parameter. By combining the principles of chemical structure and polarity with robust experimental techniques such as the shake-flask method coupled with HPLC or UV-Vis analysis, scientists can generate the high-quality solubility data required to advance their research in drug discovery, synthesis, and materials science. The protocols outlined herein are designed to be self-validating, ensuring the integrity and trustworthiness of the results.

References

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

Roots Press. Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

-

Chromatography Forum. how can i test the solubility in hplc please ? [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 618-94-0). [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

PubChem. 3-Nitrobenzamide | C7H6N2O3 | CID 12576. [Link]

-

PubChem. 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498. [Link]

-

ResearchGate. Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). [Link]

-

Wikipedia. Dimethylformamide. [Link]

-

NCBI. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

-

Univar Solutions. Dimethylformamide, Technical Grade, Liquid, 430 lb Drum. [Link]

-

PubChem. Dichloromethane | CH2Cl2 | CID 6344. [Link]

-

National Institute of Standards and Technology. Dichloromethane with Water - IUPAC-NIST Solubilities Database. [Link]

-

ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound (CAS 618-94-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaguru.co [pharmaguru.co]

- 5. bioassaysys.com [bioassaysys.com]

- 6. rootspress.org [rootspress.org]

- 7. improvedpharma.com [improvedpharma.com]

- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 9. productcatalog.eastman.com [productcatalog.eastman.com]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Nitrobenzhydrazide: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 3-Nitrobenzhydrazide (CAS No. 618-94-0), a key chemical intermediate in various synthetic and pharmaceutical applications. An in-depth understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation. This document will delve into the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of this compound, offering insights from an experimental and mechanistic perspective.

Introduction to this compound

This compound, with the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol , is a derivative of benzoic acid.[1][2][3] Its structure, featuring a benzene ring substituted with a nitro group at the meta-position and a hydrazide functional group, dictates its chemical reactivity and spectroscopic behavior. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses, which are crucial for its unambiguous identification and purity assessment.

A common synthetic route to this compound involves the reaction of m-nitrobenzoic acid with methanol in the presence of a dry HCl stream, followed by treatment with hydrazine hydrate.[4] Understanding this synthesis is vital as it informs potential impurities that might be observed in the spectra.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups: the N-H stretches of the hydrazide, the C=O stretch of the amide, and the N-O stretches of the nitro group.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.

-

Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a pellet die under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The following table summarizes the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H | Symmetric and Asymmetric Stretching (Hydrazide) |

| 3100-3000 | C-H | Aromatic Stretching |

| ~1660 | C=O | Amide I band (Stretching) |

| ~1600, ~1480 | C=C | Aromatic Ring Stretching |

| ~1530 | N-O | Asymmetric Stretching (Nitro group) |

| ~1350 | N-O | Symmetric Stretching (Nitro group) |

The presence of strong absorption bands around 3300 cm⁻¹ is indicative of the N-H stretching vibrations of the hydrazide moiety. The strong band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group (Amide I band). The nitro group gives rise to two prominent absorption bands: an asymmetric stretch typically around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the overall structure.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, typically DMSO-d₆ (dimethyl sulfoxide-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is a good choice due to its ability to dissolve the compound and its distinct solvent peak that does not interfere with the analyte signals.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[5] Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the aromatic protons and the hydrazide protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | -C(=O)NH- |

| ~8.66 | Singlet | 1H | Aromatic H |

| ~8.38 | Doublet | 1H | Aromatic H |

| ~8.28 | Doublet | 1H | Aromatic H |

| ~7.79 | Triplet | 1H | Aromatic H |

| ~4.7 | Broad Singlet | 2H | -NH₂ |

Data sourced from ChemicalBook, 400 MHz in DMSO-d₆.[5]

The downfield singlet at approximately 10.2 ppm is characteristic of the amide proton. The broad singlet around 4.7 ppm corresponds to the two protons of the -NH₂ group. The aromatic region displays four distinct signals, consistent with a meta-substituted benzene ring. The electron-withdrawing nature of the nitro and hydrazide groups causes the aromatic protons to be shifted downfield.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide Carbonyl) |

| ~148 | C-NO₂ |

| ~136 | Aromatic C |

| ~130 | Aromatic CH |

| ~127 | Aromatic CH |

| ~122 | Aromatic CH |

| ~121 | Aromatic CH |

The amide carbonyl carbon is typically observed in the downfield region, around 165 ppm. The carbon atom attached to the nitro group is also significantly deshielded. The remaining four signals in the aromatic region correspond to the other carbon atoms of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Ionization: The sample is ionized in the source. For EI, a high-energy electron beam is used.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

| m/z | Assignment |

| 181 | [M]⁺ (Molecular Ion) |

| 150 | [M - NHNH₂]⁺ |

| 134 | [M - NO₂ - H]⁺ |

| 104 | [C₆H₄CO]⁺ |

| 76 | [C₆H₄]⁺ |

The molecular ion peak is expected at an m/z of 181, corresponding to the molecular weight of this compound.[1][5] Common fragmentation pathways include the loss of the hydrazinyl group (-NHNH₂) to give a fragment at m/z 150, and the loss of the nitro group (-NO₂). The peak at m/z 104 is likely due to the benzoyl cation, and the peak at m/z 76 corresponds to the benzyne fragment.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic data from IR, NMR, and Mass Spectrometry provide a cohesive and detailed structural confirmation of this compound. Each technique offers unique and complementary information, and together they form a robust analytical methodology for the characterization of this important chemical compound. The presented data and interpretations serve as a valuable reference for researchers and professionals in the fields of chemical synthesis and drug development.

References

-

PubChem. (n.d.). 3-Nitrobenzohydrazide. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H7N3O3). Retrieved from [Link]

-

ResearchGate. (2019). The infrared spectrum of the complex compound (black line) and N'-(3-nitrobenzoyl) isonicotinohydrazide (blue line). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 618-94-0). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of m-nitrobenzhydrazide. Retrieved from [Link]

Sources

The Versatility of 3-Nitrobenzhydrazide: A Technical Guide to its Applications in Modern Organic Synthesis

Abstract

3-Nitrobenzhydrazide has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique electronic properties and versatile reactivity. This technical guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its utility in the construction of diverse and medicinally relevant heterocyclic scaffolds. We will delve into the synthesis of key heterocycles, such as 1,3,4-oxadiazoles and pyrazoles, providing detailed experimental protocols and mechanistic insights. Furthermore, this guide will illuminate the strategic role of the 3-nitro group in modulating reactivity and influencing biological activity. Finally, we will explore the untapped potential of this compound in the realm of multicomponent reactions, offering a forward-looking perspective for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Nitro-Activated Synthon

This compound (C₇H₇N₃O₃) is an aromatic hydrazide characterized by the presence of a strongly electron-withdrawing nitro group at the meta-position of the benzene ring.[1][2] This structural feature is not merely a passive substituent; it profoundly influences the electronic distribution within the molecule, thereby modulating the reactivity of the hydrazide moiety. The hydrazide functional group itself is a cornerstone in heterocyclic synthesis, serving as a versatile precursor for a myriad of ring systems.[3] The strategic placement of the nitro group in this compound, however, imparts distinct characteristics that can be harnessed for specific synthetic outcomes.

The electron-withdrawing nature of the nitro group decreases the electron density of the aromatic ring, which can influence the course of electrophilic and nucleophilic aromatic substitution reactions.[4][5] More importantly, it impacts the nucleophilicity of the hydrazide nitrogen atoms, a critical factor in cyclization and condensation reactions.[6][7] This modulation of reactivity, coupled with the potential for the nitro group to be a key pharmacophore in biologically active molecules, makes this compound a subject of significant interest in medicinal chemistry.[8][9][10]

This guide will systematically unpack the synthetic utility of this valuable reagent, providing both theoretical understanding and practical, field-proven protocols.

Synthesis of 1,3,4-Oxadiazoles: A Gateway to Bioactive Scaffolds

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][11] this compound serves as an excellent precursor for the synthesis of 2-(3-nitrophenyl)-5-substituted-1,3,4-oxadiazoles. A common and effective method involves the reaction of the hydrazide with a one-carbon electrophile, followed by cyclodehydration.

Synthesis of 2-(3-Nitrophenyl)-5-substituted-1,3,4-oxadiazoles via Schiff Base Intermediate

A versatile two-step approach involves the initial condensation of this compound with an aromatic aldehyde to form a hydrazone (Schiff base), which is subsequently cyclized.

Workflow Diagram:

Caption: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of N'-(4-chlorobenzylidene)-3-nitrobenzohydrazide and subsequent cyclization [9]

Step 1: Synthesis of N'-(4-chlorobenzylidene)-3-nitrobenzohydrazide

-

To a solution of this compound (1.81 g, 10 mmol) in ethanol (30 mL), add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and 2-3 drops of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the N'-(4-chlorobenzylidene)-3-nitrobenzohydrazide intermediate.

Step 2: Synthesis of 3-Acetyl-2-(4-chlorophenyl)-5-(3-nitrophenyl)-2,3-dihydro-1,3,4-oxadiazole

-

Suspend the N'-(4-chlorobenzylidene)-3-nitrobenzohydrazide (10 mmol) in acetic anhydride (20 mL).

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction mixture and pour it into ice-cold water with stirring.

-

The solid product that precipitates is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 1,3,4-oxadiazole derivative.

One-Pot Synthesis of 2-(3-Nitrophenyl)-5-substituted-1,3,4-oxadiazoles

For increased efficiency, a one-pot synthesis can be employed, where the hydrazide is directly reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[2]

Experimental Protocol: One-Pot Synthesis of 2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole [2]

-

In a round-bottom flask, mix this compound (1.81 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

-

Carefully add phosphorus oxychloride (5 mL) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 5-6 hours.

-

After cooling, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole.

Table 1: Representative Data for Synthesized 1,3,4-Oxadiazoles

| Entry | Reactant | Product | Method | Typical Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 3-Acetyl-2-(4-chlorophenyl)-5-(3-nitrophenyl)-2,3-dihydro-1,3,4-oxadiazole | Two-step | 80-90 |

| 2 | Benzoic Acid | 2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | One-pot (POCl₃) | 75-85 |

Synthesis of Pyrazoles: Building Blocks for Pharmaceuticals

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are integral components of numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib.[12] this compound can be utilized as a nitrogen source for the construction of pyrazole rings, typically through condensation with 1,3-dicarbonyl compounds or their equivalents.

Synthesis from Chalcones (α,β-Unsaturated Ketones)

A common route to pyrazoles involves the reaction of a hydrazide or hydrazine with a chalcone. The reaction proceeds via a Michael addition followed by cyclization and dehydration.

Reaction Mechanism Diagram:

Caption: General pathway for pyrazole synthesis from hydrazines and chalcones.

Note: While this compound can be used, the reaction often proceeds more cleanly with the corresponding hydrazine, 3-nitrophenylhydrazine, which can be prepared from the hydrazide.

Experimental Protocol: Synthesis of 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole [11]

-

Dissolve 3-nitrophenylhydrazine (0.153 g, 1 mmol) in anhydrous ethanol (15 mL) and stir for several minutes at 78 °C (reflux).

-

Add a solution of benzylideneacetone (chalcone) (0.146 g, 1 mmol) in ethanol (8 mL) dropwise to the hydrazine solution.

-

Continue to stir the reaction mixture at reflux for 2 hours.

-

Cool the reaction mixture, and the product will precipitate.

-

Isolate the product by filtration and recrystallize from methanol to obtain the pure pyrazoline derivative.

Synthesis from 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis and its variations provide a direct route to pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

Experimental Protocol: One-Pot Synthesis of 1-(3-Nitrophenyl)-3,5-dimethylpyrazole

-

In a round-bottom flask, combine 3-nitrophenylhydrazine (1.53 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in ethanol (25 mL).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization from ethanol/water to yield the desired pyrazole.

The Role of the 3-Nitro Group: A Mechanistic Perspective

The 3-nitro group exerts a significant influence on the reactivity of the benzhydrazide moiety through its strong electron-withdrawing nature (-I and -R effects).[4] This has several important consequences for the synthetic applications discussed:

-

Modulation of Nucleophilicity: The electron-withdrawing nitro group reduces the electron density on the hydrazide nitrogen atoms, making them less nucleophilic compared to unsubstituted benzhydrazide.[6][7] This can affect the rate of condensation and cyclization reactions. In some cases, this reduced reactivity can be advantageous, leading to improved selectivity in complex reaction sequences.

-

Activation of the Aromatic Ring: While the primary reactivity of this compound is centered on the hydrazide group, the nitro group activates the ortho and para positions to the carbonyl group towards nucleophilic aromatic substitution, although this is less commonly exploited in the context of its use as a hydrazide.

-

Influence on Biological Activity: The 3-nitrophenyl moiety is a recognized pharmacophore in various drug candidates.[8][9] Its presence can enhance binding to biological targets and contribute to the overall therapeutic effect of the resulting heterocyclic compounds. For instance, nitro-substituted heterocycles have shown promising anticancer and antimicrobial activities.[8][9][11]

Potential Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern drug discovery.[3] this compound, with its nucleophilic hydrazide functionality, is a prime candidate for participation in several MCRs.

The Ugi Reaction: A Hypothetical Application

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[9] While hydrazides are not the conventional amine component, their use in Ugi-type reactions has been explored.[11][12] this compound could potentially act as the amine component, leading to the formation of novel peptidomimetic structures incorporating the 3-nitrophenyl group.

Proposed Ugi Reaction Scheme:

Caption: Proposed Ugi reaction involving this compound.

The successful implementation of this reaction would require optimization of reaction conditions, as the nucleophilicity of the hydrazide is reduced by the nitro group. The resulting Ugi product would be a highly functionalized molecule with potential for further chemical transformations.

Passerini and Other MCRs

Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially be adapted to include this compound or its derivatives. The exploration of this compound in these and other MCRs represents a promising avenue for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

This compound is a versatile and valuable reagent in organic synthesis, offering a reliable pathway to a range of biologically relevant heterocyclic compounds. Its utility is underscored by the strategic placement of the 3-nitro group, which not only modulates the reactivity of the hydrazide moiety but also serves as a key structural element in the design of new therapeutic agents. The detailed protocols provided in this guide for the synthesis of 1,3,4-oxadiazoles and pyrazoles serve as a practical resource for researchers in the field.

Looking ahead, the exploration of this compound in multicomponent reactions presents an exciting frontier. The development of novel MCRs incorporating this building block has the potential to significantly accelerate the discovery of new chemical entities with diverse pharmacological profiles. As our understanding of the subtle interplay between structure, reactivity, and biological function continues to grow, the applications of this compound in organic and medicinal chemistry are poised for significant expansion.

References

-

3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

- Al-Wahaibi, L. H., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, In Press.

-

Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Retrieved from [Link]